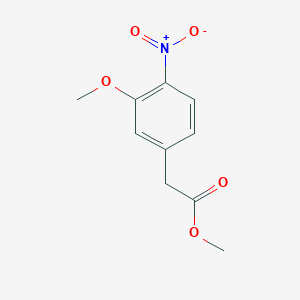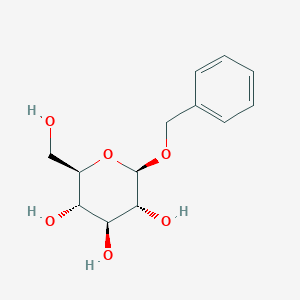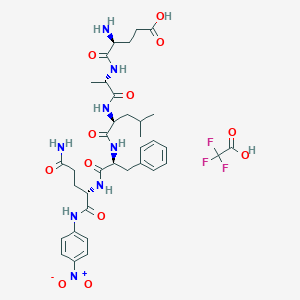
M2-NITRODIENAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M2-NITRODIENAMINE is an inhibitor of Ca2+/Mg2+ ATPase. Nitrodienamine,, synthetic. 10-4 M cause 20 % inhibition of Ca2+/Mg2+ ATPase.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
- M2 inhibitors like amantadine and rimantadine are effective in influenza therapy but limited by side effects and resistance issues (Monto, 2003).
Biocompatible Materials
- Olsalazine-based metal-organic frameworks (M2(olz)), have potential in drug delivery, particularly for gastrointestinal diseases due to their high biocompatibility (Levine et al., 2016).
Magnetic Nanocarriers
- Spinel ferrites with the general formula M2+Fe23+O4 are significant in nanomedicine for targeted drug delivery, MRI, and hyperthermia treatments (Amiri et al., 2019).
Molecular Docking and DNA Interaction
- Novel metal-imine chelates show potential in pharmaceutical applications, particularly in DNA interaction and antimicrobial activities (Adam et al., 2021).
Surface Engineering
- Nitrocarburized diffusion layers on M2 type high-speed steels have applications in improving surface hardness and wear resistance (Babul et al., 2003).
Plasticizers in Composite Materials
- Aliphatic nitro azides, especially M2, show promise as plasticizers for improving the mechanical properties of composite materials (Yang et al., 2015).
Supramolecular Chemistry
- Self-assembled M2L4 coordination cages are being explored for applications in catalysis, drug delivery, and material science (Schmidt et al., 2014).
Influence on Protein Function
- The DNA-binding activity of AtMYB2 is inhibited by nitrosylation of its Cys53 residue, mediated by nitric oxide, suggesting a role in transcriptional regulation (Serpa et al., 2007).
Environmental and Analytical Applications
- Nitro azide plasticizers in electrochemical catalysts show potential for environmental applications like nitrate reduction and glucose oxidation (Zhang et al., 2015).
Regulation of Enzyme Activity
- M2 isoform of human pyruvate kinase (M2PYK) is regulated by nitrosation and oxidation, influencing its enzymatic activity and indicating potential for therapeutic targeting (Mitchell et al., 2018).
Nanostructured Materials
- Nanostructured spinel ferrites with the formula M2+Fe2O4 are used in various research areas due to their tunable magnetic properties (Mameli et al., 2019).
Pharmaceutical Manufacturing
- Analytical and sampling errors in pharmaceutical manufacturing processes, particularly in continuous manufacturing, can be discerned using variographic analysis (Vargas et al., 2017).
Muscarinic Receptor Studies
- Caramiphen and its derivatives are potent and selective for muscarinic M1 receptors, useful in neurological studies (Hudkins et al., 1993).
Dental Material Research
- The corrosion behaviors of dental casting alloys are influenced by their metal components, impacting their clinical use (Tuna et al., 2009).
Optogenetic Research
- Optogenetic transcriptional control in zebrafish demonstrates spatial and temporal precision in cell ablation studies, useful in developmental biology (Mruk et al., 2020).
Eigenschaften
Molekularformel |
C14H24N2O2 |
|---|---|
Molekulargewicht |
252 Da. |
Reinheit |
95% (TLC, NMR, IR). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)


